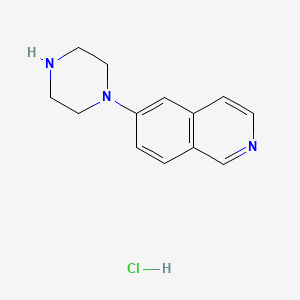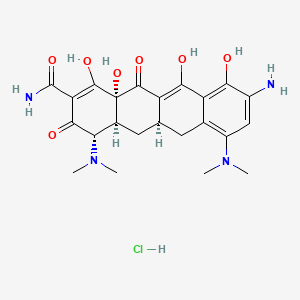
9-Amino minocycline hydrochloride
描述
9-Amino minocycline hydrochloride is a derivative of minocycline, a broad-spectrum tetracycline antibiotic. This compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria
作用机制
Target of Action
9-Amino minocycline hydrochloride, a derivative of minocycline, primarily targets bacterial ribosomes . It attaches to the smaller subunit of prokaryotic ribosome (30S) and inhibits the translation process . This compound is active against both gram-negative and gram-positive bacteria .
Mode of Action
The compound inhibits bacterial protein synthesis by binding with the 30S and possibly the 50S ribosomal subunits of susceptible bacteria . This interaction disrupts the translation process, preventing the bacteria from producing essential proteins, which ultimately inhibits their growth .
Biochemical Pathways
This compound affects various biochemical pathways. It exerts its anti-apoptotic action by inhibiting the intrinsic and extrinsic pathways of apoptosis . It also has anti-inflammatory effects by modulating microglia, cytokines, lipid mediators, metalloproteases, etc . Furthermore, it acts as an anti-aggregatory drug and exerts its action on protein misfolding, which is a major cause of neurodegenerative disorders .
Pharmacokinetics
The pharmacokinetics of this compound is similar to that of minocycline. Minocycline is virtually completely absorbed, and its side effects to the lower bowel, particularly diarrhea, have been infrequent . It is eliminated unchanged by both the renal and biliary routes .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth, making it effective against a wide variety of infections . In addition, due to its anti-apoptotic and anti-inflammatory effects, it has potential therapeutic applications in neurodegenerative disorders .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its high lipophilicity allows it to cross the blood-brain barrier and enter the central nervous system (CNS), making it potentially useful in treating neurodegenerative disorders . .
生化分析
Biochemical Properties
The biochemical properties of 9-Amino minocycline hydrochloride are largely due to its ability to cross the blood-brain barrier and enter the Central Nervous System (CNS) This allows it to interact with various enzymes, proteins, and other biomolecules within the CNS
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes . It influences cell function by exerting its anti-apoptotic action by inhibition of the intrinsic and extrinsic pathways of apoptosis . It also has anti-inflammatory effects by modulation of microglia, cytokines, lipid mediators, metalloproteases, etc .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the prokaryotic ribosome, where it inhibits the translation process . It also acts as an anti-aggregatory drug and exerts its action on protein misfolding, which is a major cause of neurodegenerative disorders .
Temporal Effects in Laboratory Settings
It is known that minocycline biotransformation occurs in the liver and three inactive metabolites are produced . Only about 10% is excreted in unchanged form in urine .
Metabolic Pathways
It is known that minocycline biotransformation occurs in the liver .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 9-amino minocycline hydrochloride typically involves the nitration of minocycline hydrochloride followed by reduction. The process begins with treating minocycline hydrochloride with a nitrating agent at low temperatures to produce 9-nitrominocycline. This intermediate is then reduced in the presence of a catalyst to yield 9-amino minocycline disulfate .
Industrial Production Methods: For industrial production, the process involves dissolving 9-amino minocycline in an indifferent solvent, followed by reaction with N-tert-butylglycyl chloride hydrochloride under acidic conditions. The reaction is carried out at a controlled pH and temperature to ensure high purity and yield .
化学反应分析
Types of Reactions: 9-Amino minocycline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: The reduction of 9-nitrominocycline to 9-amino minocycline is a key step in its synthesis.
Substitution: This compound can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution can produce different substituted compounds .
科学研究应用
9-Amino minocycline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard and in the synthesis of other compounds.
Biology: The compound is studied for its interactions with proteins and enzymes, such as trypsin.
Industry: The compound is used in the development of new antibiotics and other pharmaceutical products.
相似化合物的比较
Minocycline: The parent compound from which 9-amino minocycline hydrochloride is derived.
Tigecycline: Another tetracycline derivative with a broader spectrum of activity.
Doxycycline: A widely used tetracycline antibiotic with similar antibacterial properties.
Uniqueness: this compound is unique due to its specific modifications, which enhance its antibacterial activity and potential therapeutic applications. Its ability to interact with various molecular targets and pathways, particularly in the central nervous system, sets it apart from other tetracycline derivatives .
属性
IUPAC Name |
(4S,4aS,5aR,12aR)-9-amino-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O7.ClH/c1-26(2)12-7-11(24)17(28)14-9(12)5-8-6-10-16(27(3)4)19(30)15(22(25)33)21(32)23(10,34)20(31)13(8)18(14)29;/h7-8,10,16,28-29,32,34H,5-6,24H2,1-4H3,(H2,25,33);1H/t8-,10-,16-,23-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRUQMWLTBRONP-KBTHSJHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716415 | |
| Record name | 2-Naphthacenecarboxamide, 9-amino-4,7-bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-, hydrochloride (1:1), (4S,4aS,5aR,12aS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149934-21-4 | |
| Record name | (4S,4aS,5aR,12aS)-9-Amino-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149934214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthacenecarboxamide, 9-amino-4,7-bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-, hydrochloride (1:1), (4S,4aS,5aR,12aS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S,4aS,5aR,12aS)-9-amino-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.164 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (4S,4AS,5AR,12AS)-9-AMINO-4,7-BIS(DIMETHYLAMINO)-3,10,12,12A-TETRAHYDROXY-1,11-DIOXO-1,4,4A,5,5A,6,11,12A-OCTAHYDROTETRACENE-2-CARBOXAMIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEJ33M2LLB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


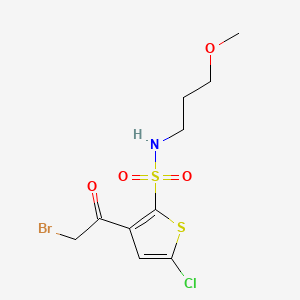
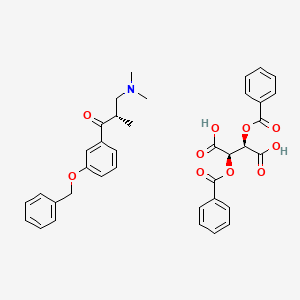
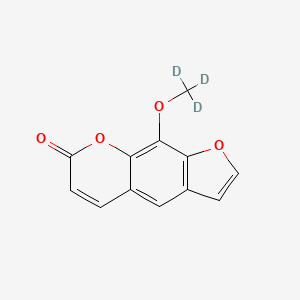



![4-[(5-Bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile-13C3](/img/structure/B565723.png)
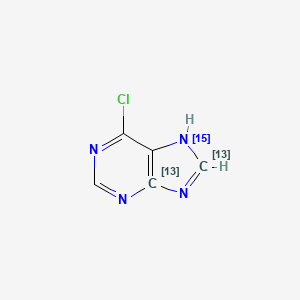


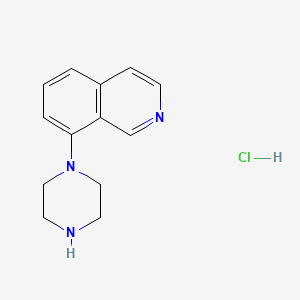
![Dibenzyl {2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl}methyl Phosphate](/img/structure/B565734.png)
